Ethyl (S)-(+)-mandelate
Overview
Description
Ethyl (2S)-hydroxy(phenyl)acetate is the (2S)-enantiomer of ethyl hydroxy(phenyl)acetate. It is an enantiomer of an ethyl (2R)-hydroxy(phenyl)acetate.
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Scientific Research Applications
1. Applications in Organic Chemistry and Entomology
Ethyl (S)-(+)-mandelate has been recognized for its significance in organic chemistry, particularly in the synthesis of mandelates. Mandelates serve as essential intermediates in the production of artificial flavorings, perfumes, medicines, and pesticides. Notably, Ethyl mandelate and its related esters have been reported to exhibit repellent properties against mosquitoes and black flies, marking its relevance in the field of entomology. The synthesis process of mandelates involves various catalysts, and studies have aimed to optimize this process to overcome drawbacks such as corrosivity, low yields, and side reactions (Rafiee, Tangestaninejad, Habibi, & Mirkhani, 2004).
2. Synthesis Methods and Catalysis
Innovations in the synthesis of D/L-ethyl mandelate, including methods that utilize mandelonitrile, alcohol, and concentrated sulfuric acid, have been introduced to improve the quality and yield of the product. These methods have considered various factors such as reaction temperature and the ratio of reactants to optimize the synthesis process (Yin Guo-hu, 2014).
3. Stereoselective Synthesis
Ethyl (S)-(+)-mandelate has also been utilized in the stereoselective synthesis of enantiopure compounds. Research has been conducted on the intramolecular cycloadditions of homochiral nitrilimines derived from Ethyl (S)-(+)-mandelate, highlighting its role in producing enantiopure hexahydro-furo[3,4-c]pyrazoles with good overall yields and diastereoselectivities (Benassuti, Garanti, & Molteni, 2004).
4. Asymmetric Electrocatalysis
Research has been carried out on the asymmetric electroreduction of ethyl benzoylformate using Ag–Cu bimetallic nanoparticles with Ethyl (S)-(+)-mandelate being the product of interest. This process, induced by cinchonidine in an undivided cell, has shown promising results in terms of enantiomeric excess and yield, underlining the compound's potential in asymmetric catalysis (Wang et al., 2020).
5. Biocatalysis and Enzymatic Production
Ethyl (S)-(+)-mandelate has been identified as an important intermediate in the biosynthesis of pharmaceuticals. Advances in biocatalysis, particularly involving the co-immobilization of enzymes, have shown significant potential in the efficient production of Ethyl (S)-(+)-mandelate. This approach addresses the need for reduced cofactor demand, highlighting the compound's importance in the development of sustainable and efficient production routes (Xiao-huan Liu et al., 2019).
properties
IUPAC Name |
ethyl (2S)-2-hydroxy-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXHIDRUJXPDOD-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (S)-(+)-mandelate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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